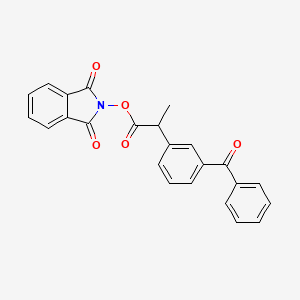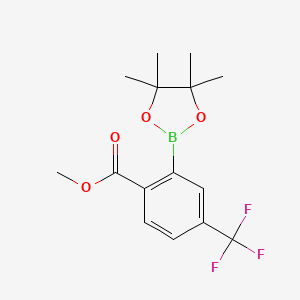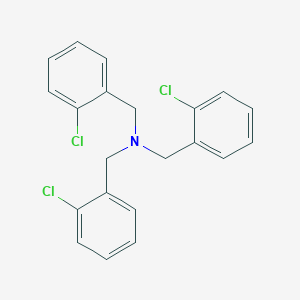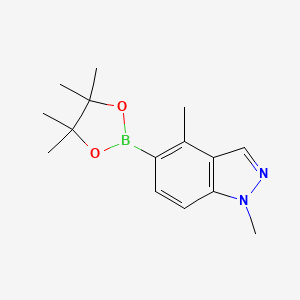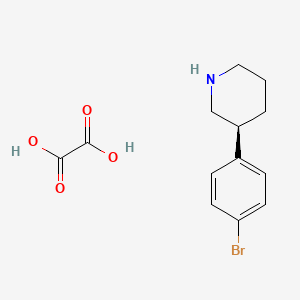![molecular formula C35H21N B8212445 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene]](/img/structure/B8212445.png)
13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene]: is a complex organic compound known for its unique spiro structure, which integrates multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include palladium catalysts, strong bases, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods: While specific industrial production methods for 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives.
Scientific Research Applications
13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The compound’s unique spiro structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics.
Spiro[cyclopentadiene-1,9’-fluorene]: Studied for its photophysical properties.
Spiro[benzo[c]fluorene-9,9’-fluorene]: Investigated for its potential in optoelectronic applications.
Uniqueness: 13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9’-fluorene] stands out due to its complex structure, which combines multiple aromatic systems in a spiro configuration. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various advanced applications.
Properties
IUPAC Name |
spiro[3-azahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4,6,8,11,13,15,18,20,22-undecaene-24,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H21N/c1-2-14-24-23(13-1)31-25-15-5-9-19-29(25)35(33(31)34-32(24)26-16-6-10-20-30(26)36-34)27-17-7-3-11-21(27)22-12-4-8-18-28(22)35/h1-20,36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDJGAXUDYQDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C2C5=CC=CC=C5N4)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C93 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
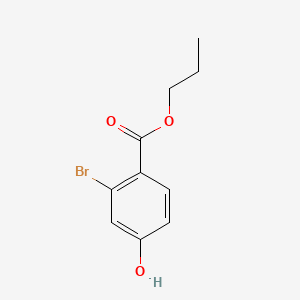
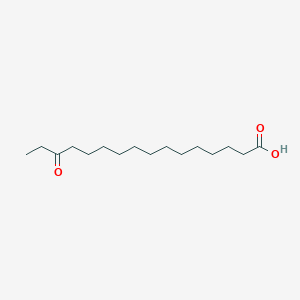
![1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8212373.png)
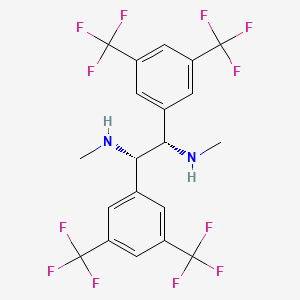
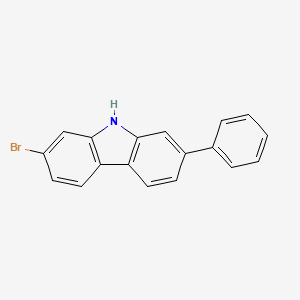
![10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B8212394.png)
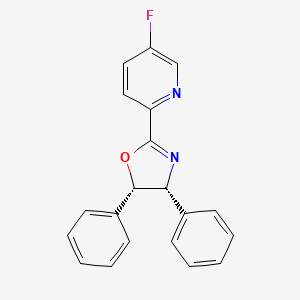
![(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B8212405.png)
![tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B8212410.png)
